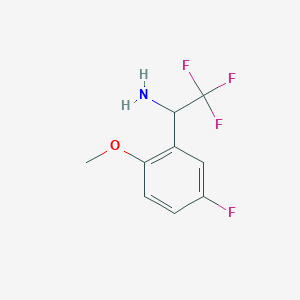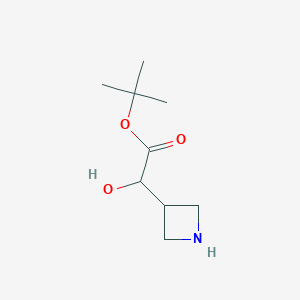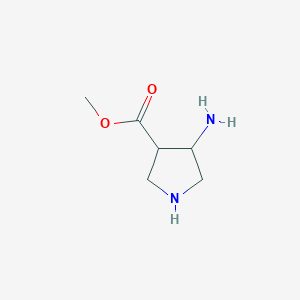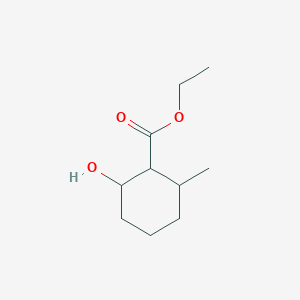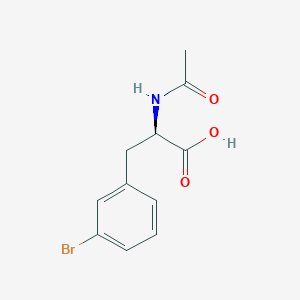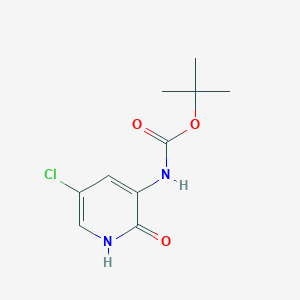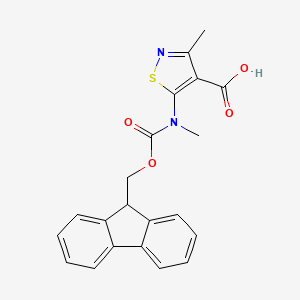
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylisothiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Introduction of the Fmoc Group: The Fmoc group is introduced by reacting the thiazole derivative with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Carboxylation: The final step involves the carboxylation of the thiazole ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids, it facilitates the stepwise construction of peptides.
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and as a building block for drug discovery.
Biological Studies: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group from unwanted reactions during peptide synthesis. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions.
相似化合物的比较
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with an Fmoc protecting group.
Fmoc-Ala-OH: Alanine derivative with an Fmoc protecting group.
Fmoc-Lys(Boc)-OH: Lysine derivative with both Fmoc and Boc protecting groups.
Uniqueness
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The presence of the thiazole ring can influence the compound’s stability, solubility, and interaction with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
属性
分子式 |
C21H18N2O4S |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
5-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O4S/c1-12-18(20(24)25)19(28-22-12)23(2)21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11H2,1-2H3,(H,24,25) |
InChI 键 |
GAGZCYLAUAQFBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=C1C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
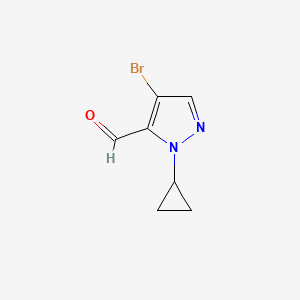
![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13514703.png)
![4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
